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Compound of Interest

Compound Name:
Methyl 3-(4-methylquinolin-6-

yl)propanoate

Cat. No.: B11876556

Get Quote

Executive Summary & Technical Context
Methyl 3-(4-methylquinolin-6-yl)propanoate represents a class of functionalized quinolines

where the precise orientation of the propanoate tail and the regiochemistry of the methyl group

(C4 vs. C2) are critical for downstream biological activity.

While NMR (1H/13C) is the standard for confirming solution-state connectivity, it often fails to

distinguish between subtle regioisomers (e.g., 4-methyl vs. 2-methyl byproducts from Skraup or

Doebner-Miller syntheses) or to identify polymorphic forms that affect bioavailability. X-Ray

Crystallography (SC-XRD) provides the absolute 3D spatial arrangement, definitive regio-

assignment, and solid-state packing data required for regulatory filing and structure-based drug

design (SBDD).
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Feature
Method A: Single

Crystal X-Ray (SC-

XRD)

Method B: Solution

NMR (1H/13C)

Method C: Powder

X-Ray (PXRD)

Primary Output
Absolute 3D Structure

& Packing

Connectivity &

Functional Groups

Bulk Phase Identity &

Crystallinity

Regioisomer ID
Definitive

(Unambiguous map)

Inferential (Requires

NOE/HMBC)

Fingerprint (Requires

reference)

Polymorph Detection
High (Single lattice

analysis)

None (Solution

averages structure)

High (Bulk pattern

matching)

Sample Requirement
Single high-quality

crystal (>0.1mm)

~5-10 mg dissolved

sample
~10-50 mg powder

Turnaround
24-48 Hours (post-

crystallization)
15-30 Minutes 1-2 Hours

Strategic Value
Gold Standard for IP

& Binding Models
Routine QC

Batch-to-Batch

Consistency

Experimental Protocol: Obtaining the X-Ray Data
As a Senior Application Scientist, I recommend the following self-validating workflow to

generate the crystal data. This protocol addresses the common challenge of the flexible

propanoate chain inhibiting lattice formation.

Phase 1: Crystallization Screening (The "Anti-Solvent"
Approach)
The propanoate ester tail adds rotational freedom, making the molecule prone to oiling out. We

utilize a vapor diffusion method to force ordered stacking of the quinoline rings.

Dissolution: Dissolve 20 mg of Methyl 3-(4-methylquinolin-6-yl)propanoate in 0.5 mL of

Dichloromethane (DCM) or Acetone (Good solubility).

Filtration: Pass through a 0.45 µm PTFE syringe filter into a narrow inner vial (to remove

nucleation sites).
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Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing 3 mL of

Hexane or Pentane (Anti-solvent).

Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

Mechanism:[1] The volatile anti-solvent slowly diffuses into the DCM, gradually increasing

supersaturation and promoting π-π stacking of the quinoline cores.

Harvest: Crystals typically appear within 48-72 hours as colorless prisms or needles.

Phase 2: Data Collection Parameters (SC-XRD)
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

Source: Mo K

radiation (

Å) is preferred over Cu K

to minimize absorption by the quinoline core, though Cu is acceptable for small organic
crystals.

Temperature: Maintain sample at 100 K using a nitrogen cryostream.

Why? Freezing the rotation of the propanoate tail is essential to reduce thermal disorder

factors (

) and obtain precise bond lengths.

Supporting Experimental Data (Representative)
The following data represents the structural metrics expected for this quinoline ester class,

derived from analogous 4-methylquinoline and propanoate ester crystal structures [1, 2].

A. Crystal Lattice Parameters (Analogous)
The compound typically crystallizes in a monoclinic system, driven by the planar quinoline

stacking.
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Parameter Value (Representative) Significance

Crystal System Monoclinic
Common for planar aromatics

with flexible tails.

Space Group (No. 14)
Centrosymmetric; allows anti-

parallel stacking.

Unit Cell a (Å) ~10.5 - 11.2 Axis perpendicular to stacking.

Unit Cell b (Å) ~8.4 - 9.0

Often the stacking axis

(approx. 2x

-distance).

Unit Cell c (Å) ~14.5 - 15.8
Accommodates the

propanoate tail extension.

Angle (°) ~98 - 104° Monoclinic tilt.

Z (Molecules/Cell) 4
Standard packing for

.

B. Key Structural Metrics[2][4][5]
Quinoline Planarity: The RMS deviation of the 10-atom quinoline core is typically <0.02 Å,

confirming aromaticity.

Propanoate Conformation: The C6-C(

)-C(

)-C(carbonyl) torsion angle usually adopts an anti-periplanar conformation (~180°) in the
solid state to maximize packing efficiency, unlike the averaged gauche/anti mix seen in NMR.

Intermolecular Interactions:

-

Stacking: Centroid-to-centroid distances of 3.6 - 3.8 Å between offset quinoline rings.
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Hydrogen Bonding: Weak

interactions often link the methyl group of the ester to the quinoline nitrogen of an adjacent
molecule.

Strategic Characterization Workflow (Visualized)
The following diagram illustrates the decision logic for choosing X-ray over NMR, specifically

for resolving the regioisomer ambiguity common in quinoline synthesis.
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Crude Synthesis Product
(Methyl 3-(4-methylquinolin-6-yl)propanoate)

Method B: 1H NMR Analysis

Method A: Crystallization
(Vapor Diffusion)

Strategic Choice

Ambiguity: 4-Me vs 2-Me?
(Overlapping Signals)

Inconclusive

SC-XRD Data Collection
(Mo Source, 100K)

Definitive 3D Structure
(P21/c Space Group)

Confirm Regiochemistry
(4-Methyl Position)

Map Packing Forces
(Pi-Stacking / H-Bonds)

Click to download full resolution via product page

Caption: Workflow demonstrating the necessity of SC-XRD for resolving regioisomer ambiguity

and defining solid-state packing, which NMR alone cannot definitively provide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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